molecular formula C20H25NO4S B2937970 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide CAS No. 1286713-18-5

3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide

Cat. No.: B2937970
CAS No.: 1286713-18-5
M. Wt: 375.48
InChI Key: WVQAJWIFOSGYOC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is a synthetic organic compound featuring a propanamide core functionalized with benzenesulfonyl and hydroxy-phenylbutyl groups. This structure combines a sulfonamide moiety, often associated with enzyme inhibition in medicinal chemistry (e.g., as seen in 12-lipoxygenase inhibitors) , with a complex amino alcohol side chain. Similar N-substituted propanamide and beta-amino alcohol structures are frequently explored in pharmaceutical research for their potential biological activities and as building blocks for more complex molecules . The presence of these functional groups makes this compound a valuable intermediate for researchers in drug discovery and chemical biology, particularly for synthesizing and screening novel bioactive agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own stability, safety, and efficacy evaluations for their specific applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-20(23,14-12-17-8-4-2-5-9-17)16-21-19(22)13-15-26(24,25)18-10-6-3-7-11-18/h2-11,23H,12-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQAJWIFOSGYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituents like cyano or trifluoromethyl groups (Substance A) improve metabolic stability but may reduce solubility .
  • Azide-containing analogs () are synthetically versatile but pose stability challenges .

Key Observations :

  • Coupling reactions (e.g., EDCI/HOBt in ) generally achieve higher yields (64%) compared to alkylation or substitution methods (34% in ) .
  • Azide substitutions () are efficient but require careful handling due to explosive risks .

Key Observations :

  • Hydroxypropanamide derivatives () show antioxidant activity, which the target compound may lack due to its non-hydroxamic acid structure .

Physicochemical Properties

Predicted and experimental data for analogs provide insights (Table 4):

Compound Name Solubility pKa (Predicted) Stability Notes Reference
(Z)-3-(5-(2,4-dichlorobenzylidene)-...propanamide Low (density 1.1 g/cm³) 8.97 ± 0.50 Sensitive to hydrolysis
Substance A () Moderate (cyano group) Not reported High metabolic stability
L-755,507 () Low (logP ~5.6) Not reported Stable under refrigeration

Key Observations :

  • The target compound’s hydroxy-methyl group may improve aqueous solubility compared to dichlorobenzylidene analogs () .
  • Lipophilicity (logP) is likely intermediate, balancing phenylbutyl hydrophobicity and sulfonamide polarity.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patent disclosures to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

  • Molecular Formula : C20H27N3O5S
  • IUPAC Name : this compound

This compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on histone deacetylase (HDAC) inhibitors have shown that such compounds can induce apoptosis and differentiation in human tumor cells. The incorporation of specific structural elements, such as a 1,4-phenylene carboxamide linker, enhances their potency as HDAC inhibitors .

The proposed mechanism of action for this compound involves the inhibition of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, the compound can lead to increased acetylation of histones, resulting in altered transcriptional activity that promotes cancer cell death.

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Study on HDAC Inhibitors : A study published in Cancer Research demonstrated that novel HDAC inhibitors derived from benzenesulfonamide structures significantly reduced tumor growth in xenograft models .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of various benzenesulfonamide derivatives in combination therapies for different cancer types.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its therapeutic application:

Parameter Value
AbsorptionRapidly absorbed
DistributionWidely distributed in tissues
MetabolismHepatic metabolism
ExcretionRenal excretion
ToxicityLow toxicity observed in preclinical studies

Preclinical studies have indicated that the compound exhibits low toxicity levels, making it a promising candidate for further development.

Q & A

Q. What are the recommended safety protocols for handling 3-(benzenesulfonyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)propanamide in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact and inhalation. Work should be conducted in a fume hood with proper ventilation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Waste disposal must comply with institutional guidelines for sulfonamide derivatives .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzenesulfonyl and hydroxy-methyl-phenylbutyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>98%), while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if crystalline forms are obtainable .

Q. How can researchers synthesize this compound with high purity?

A multi-step synthesis is recommended:

  • Step 1: React 2-hydroxy-2-methyl-4-phenylbutylamine with propanoyl chloride under Schotten-Baumann conditions (0–5°C, aqueous NaOH).
  • Step 2: Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in anhydrous DCM with pyridine as a base.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental fate of this compound?

Adopt a tiered approach:

  • Phase 1 (Lab): Determine physicochemical properties (logP, pKa, hydrolysis rate) using OECD guidelines.
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems via LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives).
  • Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and trophic transfer using stable isotope labeling. Reference frameworks like Project INCHEMBIOL emphasize linking environmental distribution to ecological risk assessment .

Q. How can contradictions in reported bioactivity data across studies be systematically addressed?

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To resolve this:

  • Conduct a meta-analysis to identify confounding variables (e.g., serum concentration in cell cultures).
  • Standardize protocols using guidelines like OECD 423 (acute toxicity) or ISO 10993-5 (cytotoxicity).
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action in medicinal chemistry?

Anchor research to established theories:

  • QSAR Modeling: Correlate substituent effects (e.g., sulfonyl group electronegativity) with biological activity.
  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., cyclooxygenase-2) to predict binding modes.
  • Pharmacophore Mapping: Identify critical interaction points (hydrogen bond acceptors, hydrophobic pockets) using software like Schrödinger’s Phase .

Q. How can researchers design experiments to differentiate between on-target and off-target effects in biological assays?

  • CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines.
  • Proteome Profiling: Use affinity pull-down assays with biotinylated analogs and mass spectrometry to identify interacting proteins.
  • Dose-Response Analysis: Apply the Hill equation to distinguish specific (high-affinity) vs. nonspecific (low-affinity) interactions .

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